molecular formula C9H10FNO2 B7813473 2-(3-Fluoroanilino)propanoic acid

2-(3-Fluoroanilino)propanoic acid

Cat. No.: B7813473
M. Wt: 183.18 g/mol
InChI Key: VBCFWZVDHJIQDB-UHFFFAOYSA-N
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Description

2-(3-Fluoroanilino)propanoic acid is a fluorinated aromatic amino acid derivative characterized by a propanoic acid backbone substituted with a 3-fluoroanilino group at the second carbon. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom on the aniline ring, which influences acidity, solubility, and reactivity.

Properties

IUPAC Name

2-(3-fluoroanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCFWZVDHJIQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aniline Ring

  • Fluorine vs. Nitro Groups: 2-(3-Nitrophenyl)propanoic acid (C₁₀H₁₁NO₄) replaces fluorine with a nitro group, significantly increasing electron-withdrawing effects. The nitro group reduces pKa (enhancing acidity) compared to fluorine, which is less deactivating. This impacts applications in catalysis or metal coordination, as seen in 3-(3,5-dichloroanilinocarbonyl)propionic acid, where chlorine substituents enhance metal-binding affinity . Key Data: Compound Substituent Molecular Weight Key Properties 2-(3-Fluoroanilino)propanoic acid 3-F ~183.1 (estimated) Moderate acidity, planar structure 2-(3-Nitrophenyl)propanoic acid 3-NO₂ 209.2 High acidity, stronger electron withdrawal
  • Chlorinated Analogues: 3-(3,5-Dichloroanilinocarbonyl)propionic acid (C₁₀H₇Cl₂NO₃) demonstrates that chloro substituents increase steric hindrance and alter coordination chemistry. Its dichloroaniline group facilitates stable metal complexes, suggesting that 2-(3-fluoroanilino)propanoic acid may exhibit weaker metal-binding due to fluorine’s smaller size and lower polarizability .

Backbone Modifications and Functional Groups

  • Amino Acid Derivatives: (R)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid (C₁₆H₁₈FN₂O₄) incorporates a Boc-protected amino group and fluoroindole, introducing steric bulk and chirality. This contrasts with 2-(3-fluoroanilino)propanoic acid’s simpler structure, which lacks stereocenters and may exhibit lower solubility in nonpolar solvents .
  • Ureido and Morpholino Substituents: 3-Morpholino-2-(3-phenylureido)propanoic acid () features a morpholino ring and ureido group, enhancing hydrogen-bonding capacity. Its ¹H-NMR shows downfield shifts for NH protons (δ 7.17–7.61 ppm), indicating strong hydrogen bonding, whereas fluorine’s inductive effects in 2-(3-fluoroanilino)propanoic acid would likely shift aromatic protons upfield .

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